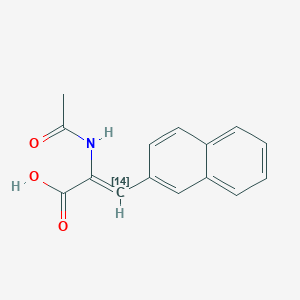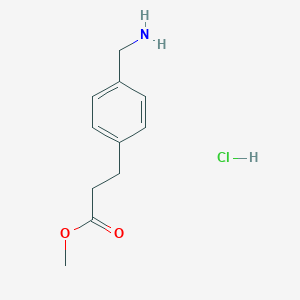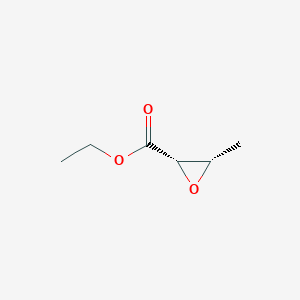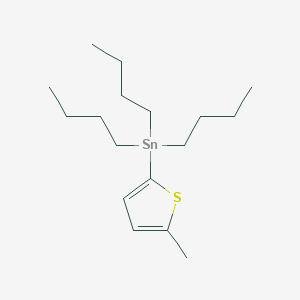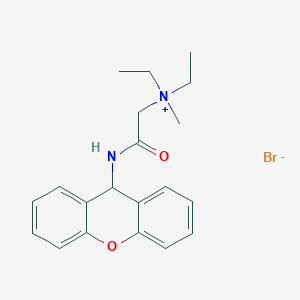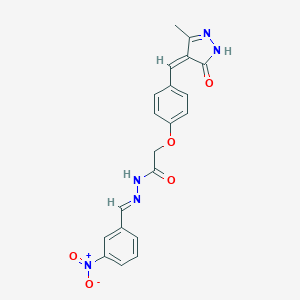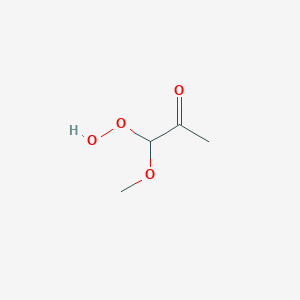
2-Propanone, 1-hydroperoxy-1-methoxy-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-1-hydroperoxy-2-propanone is an organic compound with the molecular formula C4H8O4 It is a derivative of propanone, featuring both methoxy and hydroperoxy functional groups
Métodos De Preparación
The synthesis of 1-Methoxy-1-hydroperoxy-2-propanone typically involves the reaction of methoxyacetone with hydrogen peroxide under controlled conditions. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the hydroperoxy group. The reaction conditions, including temperature and concentration of reactants, are carefully optimized to achieve a high yield of the desired product.
Análisis De Reacciones Químicas
1-Methoxy-1-hydroperoxy-2-propanone undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form more stable peroxides or other oxygenated products.
Reduction: The compound can be reduced to form methoxypropanol or other alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methoxy-1-hydroperoxy-2-propanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical reactions.
Biology: The compound’s reactivity with biological molecules is studied to understand its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals or as a reagent in drug synthesis.
Industry: While not widely used in industrial applications, it has potential as a specialty chemical in the production of fine chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-1-hydroperoxy-2-propanone involves its reactivity with other molecules. The hydroperoxy group is highly reactive and can participate in redox reactions, leading to the formation of various products. The methoxy group can also undergo substitution reactions, making the compound versatile in chemical synthesis. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
1-Methoxy-1-hydroperoxy-2-propanone can be compared with other similar compounds, such as:
Methoxyacetone: Lacks the hydroperoxy group, making it less reactive in oxidation reactions.
Hydroperoxyacetone: Contains a hydroperoxy group but lacks the methoxy group, affecting its reactivity and applications.
Methoxypropanol: A reduction product of 1-Methoxy-1-hydroperoxy-2-propanone, used in different applications due to its alcohol functional group.
Propiedades
Número CAS |
107729-23-7 |
|---|---|
Fórmula molecular |
C4H8O4 |
Peso molecular |
120.1 g/mol |
Nombre IUPAC |
1-hydroperoxy-1-methoxypropan-2-one |
InChI |
InChI=1S/C4H8O4/c1-3(5)4(7-2)8-6/h4,6H,1-2H3 |
Clave InChI |
WKDIYCKWLNCFHJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C(OC)OO |
SMILES canónico |
CC(=O)C(OC)OO |
Sinónimos |
2-Propanone, 1-hydroperoxy-1-methoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


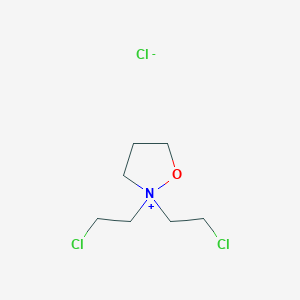
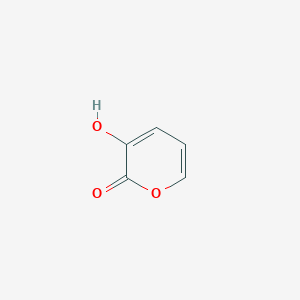
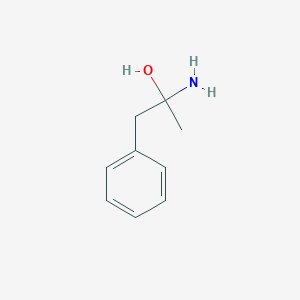
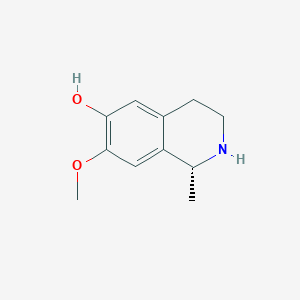
![2,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B10276.png)
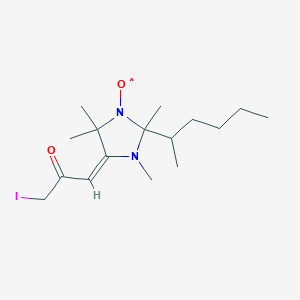
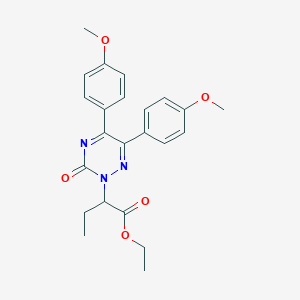
![1-(4-Chloro-phenyl)-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B10282.png)
